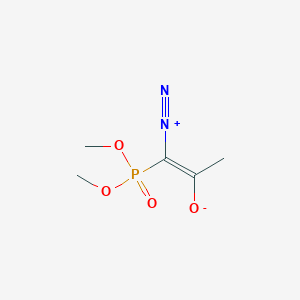
(Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (1-diazo-2-oxopropyl)phosphonate, also known as the Ohira-Bestmann reagent, is a versatile chemical compound widely used in organic synthesis. It is particularly known for its role in the Seyferth-Gilbert homologation reaction, where it facilitates the conversion of aldehydes into terminal alkynes. This compound is characterized by its high reactivity and ability to participate in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl (1-diazo-2-oxopropyl)phosphonate can be synthesized through the reaction of dimethyl phosphite with diazomethane. The reaction typically occurs under mild conditions and involves the formation of a diazo intermediate, which is subsequently converted into the desired product.
Industrial Production Methods: In industrial settings, the synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate often involves the use of safer and more scalable approaches. One such method includes the in situ generation of the Ohira-Bestmann reagent using a stable sulfonyl azide and potassium carbonate as the base. This method is advantageous due to its compatibility with a wide variety of functional groups and its ability to produce high yields of the desired product .
化学反应分析
Types of Reactions: Dimethyl (1-diazo-2-oxopropyl)phosphonate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphonate derivatives.
Reduction: It can be reduced to yield phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, where the diazo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphonate esters, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
科学研究应用
Dimethyl (1-diazo-2-oxopropyl)phosphonate has extensive applications in scientific research across various domains:
Chemistry: It is used as a reagent in organic synthesis to produce a wide array of compounds, including alkynes and phosphonate derivatives.
Biology: It is employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
作用机制
The mechanism of action of dimethyl (1-diazo-2-oxopropyl)phosphonate involves its role as a nucleophile. It selectively targets electrophilic sites on other molecules, facilitating various chemical transformations. The compound’s high reactivity is attributed to the presence of the diazo group, which can undergo decomposition to form reactive intermediates that participate in subsequent reactions .
相似化合物的比较
Dimethyl (1-diazo-2-oxopropyl)phosphonate is unique compared to other similar compounds due to its high reactivity and versatility in organic synthesis. Similar compounds include:
Dimethyl (diazomethyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction.
Dimethyl (1-diazo-2-oxobutyl)phosphonate: Used in similar synthetic applications but with different reactivity profiles.
Dimethyl (1-diazo-2-oxopentyl)phosphonate: Another homolog with distinct chemical properties.
The uniqueness of dimethyl (1-diazo-2-oxopropyl)phosphonate lies in its ability to participate in a wide range of chemical reactions under mild conditions, making it a valuable reagent in both academic and industrial research .
属性
IUPAC Name |
(Z)-1-diazonio-1-dimethoxyphosphorylprop-1-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2O4P/c1-4(8)5(7-6)12(9,10-2)11-3/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHSJJGGWYIFCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C([N+]#N)P(=O)(OC)OC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\[N+]#N)/P(=O)(OC)OC)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B7853558.png)
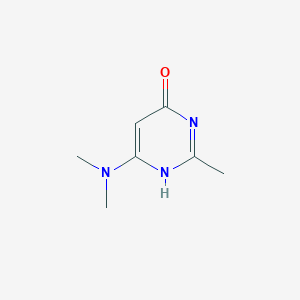
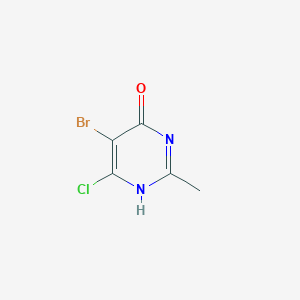
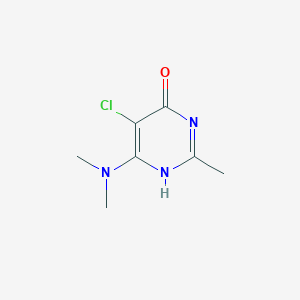
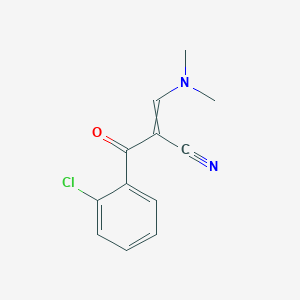
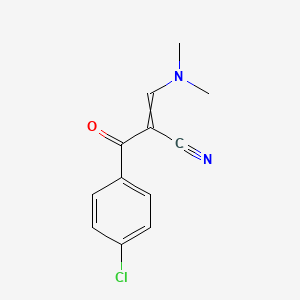
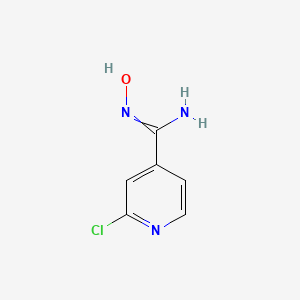
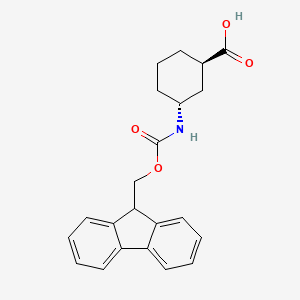
![2-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853612.png)
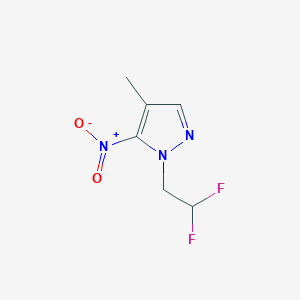
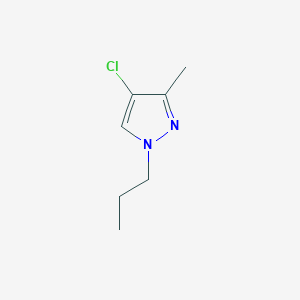
![1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7853632.png)
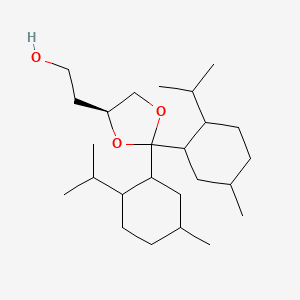
![2-[(4-tert-butoxy-4-oxo-but-2-ynyl)amino]acetic acid;Boc-D-Propargylglycine](/img/structure/B7853662.png)
